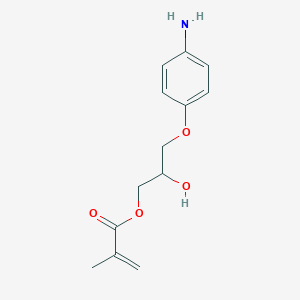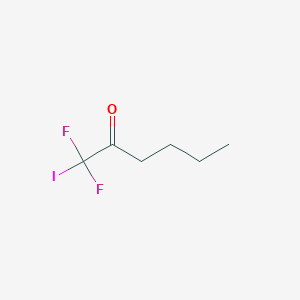
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes an aminophenoxy group, a hydroxypropyl group, and a methylprop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate typically involves multiple steps, starting with the preparation of the aminophenoxy group. This can be achieved through the reaction of 4-aminophenol with appropriate reagents to introduce the aminophenoxy functionality. The hydroxypropyl group can be introduced through a reaction with an epoxide, such as propylene oxide, under basic conditions. Finally, the methylprop-2-enoate group can be added through esterification reactions involving methacrylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aminophenoxy group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the aminophenoxy group may yield primary or secondary amines.
Applications De Recherche Scientifique
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes or receptors, leading to changes in their activity. The hydroxypropyl group can participate in hydrogen bonding and other interactions, while the methylprop-2-enoate group can undergo polymerization or other reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Aminophenoxy)aniline
- Benzene-1,3-diamine
- 5-(1,3-Dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Uniqueness
3-(4-Aminophenoxy)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Propriétés
Numéro CAS |
140627-12-9 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
[3-(4-aminophenoxy)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H17NO4/c1-9(2)13(16)18-8-11(15)7-17-12-5-3-10(14)4-6-12/h3-6,11,15H,1,7-8,14H2,2H3 |
Clé InChI |
INKDXWCRVRQFLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(COC1=CC=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)



![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

